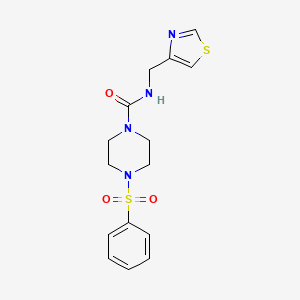![molecular formula C21H24N4O2 B7542753 N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide, also known as QAUTC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QAUTC is a synthetic compound that can be synthesized using a simple and efficient method.
作用機序
The mechanism of action of N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide involves the inhibition of the PI3K/Akt signaling pathway and activation of the caspase pathway. The PI3K/Akt signaling pathway is a key pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. This compound also activates the caspase pathway, which is a key pathway involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory activity. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound also inhibits the activation of NF-κB, a key transcription factor involved in the regulation of inflammation.
実験室実験の利点と制限
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. This compound also exhibits some toxicity towards normal cells, which may limit its use as an anticancer drug.
将来の方向性
There are several future directions for research on N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide. One direction is to elucidate its mechanism of action. Further research is needed to understand the molecular targets of this compound and how it induces apoptosis in cancer cells. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, further research is needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成法
The synthesis of N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide involves the reaction of 4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide and 8-formylquinoline in the presence of acetic acid. The reaction proceeds smoothly and yields this compound in good purity and yield. The synthetic method is simple, efficient, and can be easily scaled up for large-scale production.
科学的研究の応用
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
特性
IUPAC Name |
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20(18-5-1-3-16-4-2-6-22-19(16)18)23-24-21(27)25-12-15-8-13-7-14(9-15)11-17(25)10-13/h1-6,13-15,17H,7-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJUQZCGMWEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N(C3)C(=O)NNC(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)
![4-[3-[(2-Chlorobenzoyl)amino]-3-phenylpropanoyl]morpholine-2-carboxamide](/img/structure/B7542708.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)